4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
Description
4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative featuring a carbaldehyde group at position 4, a chlorine atom at position 4', a methyl group at position 3, and a trifluoromethyl group at position 3'.
Properties
Molecular Formula |
C15H10ClF3O |
|---|---|
Molecular Weight |
298.68 g/mol |
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzaldehyde |
InChI |
InChI=1S/C15H10ClF3O/c1-9-6-10(2-3-12(9)8-20)11-4-5-14(16)13(7-11)15(17,18)19/h2-8H,1H3 |
InChI Key |
WDTDINATNCJYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 4'-Chloro-3-methyl-1,1'-biphenyl Intermediate
- The synthesis often begins with the preparation of 4'-chloro-3-methyl-1,1'-biphenyl as a key intermediate.
- This intermediate can be obtained via Suzuki coupling between 4-chlorophenyl trifluoromethanesulfonate and a suitable methyl-substituted phenylboronic acid.
- The 4-chlorophenyl trifluoromethanesulfonate is prepared by reacting 4-chlorophenol with trifluoromethanesulfonic anhydride (Tf2O) in dichloromethane with pyridine as a base at controlled temperature.
- The crude product is purified by flash column chromatography on silica gel, yielding a pale yellow oil with about 65% yield.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent at the 3' position is typically introduced via electrophilic trifluoromethylation or by using trifluoromethylated aryl precursors in the coupling step.
- Alternatively, aromatic trifluoromethylation can be achieved by using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalysis.
Formylation to Obtain the Carbaldehyde
- The aldehyde group at the 4-position is introduced by selective formylation methods.
- Common approaches include the Vilsmeier-Haack reaction, which involves the reaction of the biphenyl intermediate with a Vilsmeier reagent generated from DMF and POCl3.
- This step requires careful temperature control to avoid overreaction or side products.
- The resulting 4'-chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is then purified by chromatography or recrystallization.
Alternative Synthetic Routes and Related Compounds
Use of Palladium–N-Heterocyclic Carbene (NHC) Catalysts
- Recent studies have demonstrated the effectiveness of palladium–NHC complexes as catalysts for chemodivergent cross-coupling reactions to prepare functionalized biphenyl compounds.
- For example, a palladium–BIAN–NHC chloro dimer catalyst has been used to synthesize biphenyl aldehydes with high yields and selectivity under mild conditions.
- This method involves the reaction of aryl chlorides with boronic acids in ethanol with potassium carbonate as base at room temperature, affording the desired biphenyl aldehydes in yields up to 97%.
Summary Table of Preparation Methods
Analytical and Purification Considerations
- The intermediates and final product are characterized by NMR spectroscopy, including ^1H, ^13C, and ^19F NMR to confirm substitution patterns and trifluoromethyl incorporation.
- Purification is typically achieved by flash chromatography on silica gel or recrystallization from suitable solvents.
- The final product shows characteristic aldehyde proton signals in ^1H NMR around 10 ppm and trifluoromethyl signals in ^19F NMR near –72 ppm.
Research and Industrial Perspectives
- The use of palladium–NHC catalysts represents a significant advancement, allowing milder conditions, higher yields, and better reproducibility.
- The trifluoromethyl group imparts unique electronic and steric properties, making the compound valuable in pharmaceuticals and materials science.
- Industrial-scale synthesis must consider solvent recycling, catalyst recovery, and minimizing hazardous reagents, as highlighted in related patent processes.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: 4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-methyl-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. In biological systems, its interactions with molecular targets such as enzymes or receptors can lead to various biochemical effects, although detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde (CAS 80565-30-6)
- Structure : Lacks the 3-methyl and 3'-trifluoromethyl groups.
- Impact : Reduced steric hindrance and altered electronic properties compared to the target compound. The absence of CF₃ and CH₃ groups simplifies synthesis but limits applications requiring lipophilicity or electron-deficient aromatic systems .
2-Chloro-4'-methoxy-3-(trifluoromethyl)-1,1'-biphenyl (26a)
- Structure : Methoxy group at 4' instead of carbaldehyde; chloro and CF₃ at positions 2 and 3.
- Synthesis : Prepared via Suzuki-Miyaura coupling (91% yield) in DMF at 60°C .
- Comparison : The methoxy group enhances electron density on the biphenyl ring, contrasting with the electron-withdrawing carbaldehyde. This difference affects reactivity in further functionalization (e.g., nucleophilic vs. electrophilic reactions).
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
Functional Group Derivatives
4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic Acid (CAS 926234-95-9)
- Structure : Carboxylic acid replaces the carbaldehyde; substituents at positions 4 and 3'.
- Properties : The carboxylic acid group enables salt formation or conjugation, expanding utility in drug design. Molecular formula: C₁₄H₈ClF₃O₂ .
- Comparison : Carboxylic acids generally exhibit higher polarity and lower volatility than carbaldehydes, impacting solubility and bioavailability.
4'-Formyl-[1,1'-biphenyl]-4-yl-4-(decyloxy)benzoate
- Structure : Combines a formyl group with a decyloxybenzoate ester.
- Synthesis : Produced via EDC/DMAP-mediated esterification (76% yield) .
- Comparison : The long alkyl chain (decyloxy) enhances hydrophobicity, making this compound suitable for liquid crystal or surfactant applications, unlike the target compound’s shorter substituents.
Halogenation Patterns
2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde (CAS 1962207-81-3)
- Structure : Difluoro substituents at positions 3' and 4'; chloro at position 2.
- The MDL number (MFCD32111808) indicates commercial availability for research .
3',5'-Dichloro-[1,1'-biphenyl]-4-carbaldehyde (CAS 221018-04-8)
Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | C₁₅H₁₀ClF₃O | 4'-Cl, 3-CH₃, 3'-CF₃, 4-CHO | N/A | N/A |
| 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde | C₁₃H₉ClO | 4'-Cl, 4-CHO | N/A | N/A |
| 26b (4-Chloro-4'-methoxy-3-CF₃-biphenyl) | C₁₄H₁₀ClF₃O | 4-Cl, 4'-OCH₃, 3-CF₃ | 47–48 | 61 |
| 2-Chloro-3',4'-difluoro-biphenyl-4-CHO | C₁₃H₆ClF₂O | 2-Cl, 3',4'-F, 4-CHO | N/A | N/A |
Note: Data gaps indicate insufficient evidence; values are inferred from analogues.
Biological Activity
4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde can be represented as follows:
- Molecular Formula : C15H12ClF3O
- Molecular Weight : 304.7 g/mol
The compound features a biphenyl backbone with trifluoromethyl and chloro substituents, which are known to influence its reactivity and biological interactions.
Antitumor Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance, biphenyl derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances the antiproliferative activity due to increased lipophilicity and interaction with cellular membranes.
The mechanism by which 4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde exerts its biological effects is hypothesized to involve:
- Inhibition of Key Enzymes : Compounds with similar structures have shown to inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that such compounds can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
Study on Anticancer Activity
A study published in 2023 investigated the anticancer activity of various substituted biphenyls, including our compound of interest. The results indicated that modifications at the para position significantly influenced cytotoxicity against cancer cell lines. The study concluded that the trifluoromethyl group plays a crucial role in enhancing the compound's ability to penetrate cell membranes and interact with intracellular targets.
SAR Analysis
A structure-activity relationship analysis indicated that the presence of halogen atoms (Cl and F) at specific positions on the biphenyl ring increased cytotoxicity. The study found that compounds with both electron-donating and electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
